molecular formula C12H23NOSSi2 B11843477 N,N-Bis(trimethylsilyl)benzenesulfinamide CAS No. 61511-64-6

N,N-Bis(trimethylsilyl)benzenesulfinamide

Cat. No.: B11843477
CAS No.: 61511-64-6
M. Wt: 285.55 g/mol
InChI Key: PJJKNORGAINPRJ-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)benzenesulfinamide: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzenesulfinamide core. This compound is known for its unique chemical properties and its utility in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trimethylsilyl)benzenesulfinamide typically involves the reaction of benzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

C6H5SO2NH2+2(CH3)3SiClC6H5SO2N(Si(CH3)3)2+2HCl\text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + 2 (\text{CH}_3)_3\text{SiCl} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{Si}(\text{CH}_3)_3)_2 + 2 \text{HCl} C6​H5​SO2​NH2​+2(CH3​)3​SiCl→C6​H5​SO2​N(Si(CH3​)3​)2​+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(trimethylsilyl)benzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Bis(trimethylsilyl)benzenesulfinamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(trimethylsilyl)benzenesulfinamide involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The benzenesulfinamide core can participate in nucleophilic and electrophilic reactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

    N,N-Bis(trimethylsilyl)amine: Similar in structure but lacks the benzenesulfinamide core.

    N,N-Bis(trimethylsilyl)methanediimine: Contains a methanediimine core instead of benzenesulfinamide.

Uniqueness: N,N-Bis(trimethylsilyl)benzenesulfinamide is unique due to the presence of both silyl groups and the benzenesulfinamide core, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications where both silylation and sulfinamide functionalities are required.

Biological Activity

N,N-Bis(trimethylsilyl)benzenesulfinamide is an organosilicon compound with significant potential in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉N₁O₂SSi₂. Its structure includes two trimethylsilyl groups attached to a benzenesulfinamide moiety, which enhances its stability and solubility in organic solvents. The presence of both sulfonamide and silylation functionalities provides unique reactivity compared to other similar compounds.

Research indicates that this compound primarily functions as a carbonic anhydrase inhibitor . Carbonic anhydrases are crucial enzymes involved in physiological processes such as respiration and acid-base balance. The compound exhibits inhibitory activity against multiple isoforms of carbonic anhydrases, making it a candidate for therapeutic applications in conditions like glaucoma and various cancers.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Comparative studies have shown that modifications to the sulfonamide group or the trimethylsilyl moieties can significantly affect the compound's inhibitory potency against carbonic anhydrases. For instance, variations in the substituents can lead to differences in binding affinity and selectivity towards specific isoforms .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
Bis(trimethylsilyl)sulfideContains sulfur but lacks sulfonamideUsed primarily as a reagent in organic synthesis
N,N-DimethylbenzenesulfonamideContains dimethyl groups insteadCommonly used as a sulfonamide antibiotic
TrimethylsilylbenzeneContains only trimethylsilyl groupsUsed in polymer synthesis
Benzenesulfonyl chlorideSulfonyl chloride without silylationImportant intermediate in sulfonamide synthesis

The dual functionality of this compound allows it to exhibit enhanced reactivity and stability compared to these related compounds.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound shows effective inhibition against various carbonic anhydrase isoforms, with IC50 values indicating its potential for therapeutic applications .
  • Pharmacokinetics : A study utilizing physiologically based pharmacokinetic (PBPK) modeling indicated that the compound's absorption and distribution characteristics could be optimized for better therapeutic outcomes, particularly when co-administered with other drugs .
  • Antitumor Activity : Research has explored the compound's potential as an anticancer agent, particularly in targeting multidrug-resistant cancer cells. The compound's ability to inhibit CA isoforms associated with tumor growth suggests its utility in cancer treatment strategies .

Properties

CAS No.

61511-64-6

Molecular Formula

C12H23NOSSi2

Molecular Weight

285.55 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)benzenesulfinamide

InChI

InChI=1S/C12H23NOSSi2/c1-16(2,3)13(17(4,5)6)15(14)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

PJJKNORGAINPRJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=CC=C1

Origin of Product

United States

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